molecular formula C16H16N4O4S2 B2664359 methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate CAS No. 1448060-74-9

methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate

Cat. No.: B2664359
CAS No.: 1448060-74-9
M. Wt: 392.45
InChI Key: ZMYFNYUWDPLQQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfamoyl group and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Attachment of the pyridine ring: This step involves the coupling of the pyrazole ring with a pyridine derivative.

    Formation of the thiophene ring: This can be synthesized via a Paal-Knorr reaction, where a 1,4-dicarbonyl compound reacts with sulfur.

    Introduction of the sulfamoyl group: This is typically done through a sulfonation reaction using sulfamic acid.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The sulfamoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can yield an amine.

Scientific Research Applications

Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure makes it useful in the development of organic semiconductors and other advanced materials.

    Biological Research: It can be used as a probe to study various biological processes, including enzyme activity and protein interactions.

Mechanism of Action

The mechanism of action of methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-sulfamoylthiophene-2-carboxylate: Similar structure but lacks the pyrazole and pyridine rings.

    Methyl 3-(pyridin-2-yl)thiophene-2-carboxylate: Similar structure but lacks the sulfamoyl group.

Uniqueness

Methyl 3-({2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)thiophene-2-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

methyl 3-[2-(3-pyridin-2-ylpyrazol-1-yl)ethylsulfamoyl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O4S2/c1-24-16(21)15-14(6-11-25-15)26(22,23)18-8-10-20-9-5-13(19-20)12-4-2-3-7-17-12/h2-7,9,11,18H,8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMYFNYUWDPLQQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.